molecular formula C19H27N3O3 B14786199 Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B14786199
M. Wt: 345.4 g/mol
InChI Key: OGUXCAFCWBTJKZ-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine core modified with an (S)-2-aminopropanoyl group, a cyclopropylcarbamate moiety, and a benzyl protective group. Key features include:

  • Molecular formula: Likely C₁₇H₂₄N₃O₃ (inferred from analogs in –5).
  • Molecular weight: Estimated ~319.4 g/mol.
  • Functional groups: The cyclopropyl group may enhance metabolic stability, while the (S)-2-aminopropanoyl side chain could influence stereoselective interactions.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(21)12-22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3

InChI Key

OGUXCAFCWBTJKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors under specific reaction conditions . The benzyl and cyclopropyl groups are then introduced through subsequent reactions, often involving the use of reagents such as benzyl chloride and cyclopropylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, while the benzyl and cyclopropyl groups contribute to the compound’s overall stability and activity . The exact pathways involved may vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Analog 1: Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)carbamate (CAS 1354033-30-9)

  • Molecular formula : C₁₆H₂₃N₃O₃.
  • Molecular weight : 305.37 g/mol.
  • Key differences: Positional isomerism: The aminopropanoyl group is attached to pyrrolidin-3-yl instead of pyrrolidin-2-yl. Absence of cyclopropylcarbamate substituent.
  • Applications : Used in peptide synthesis due to high purity (NLT 98%) and stability under standard coupling conditions.

Analog 2: Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(cyclopropyl)carbamate (CAS 1354027-02-3)

  • Molecular formula : C₂₀H₃₁N₃O₃.
  • Molecular weight : 373.49 g/mol.
  • Key differences: Extended side chain: 3-methylbutanoyl group replaces aminopropanoyl, increasing hydrophobicity. Retains cyclopropylcarbamate, suggesting shared steric effects.
  • Synthesis : Likely involves Pd-catalyzed cross-coupling (similar to ’s arylations).

Analog 3: [(1R,2R)-2-[Methyl[[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-4-yl]methyl]amino]cyclohexyl]carbamate (19d)

  • Source : .
  • Trifluoroacetyl group enhances electrophilicity.
  • Synthesis : Cu-catalyzed Huisgen cycloaddition (click chemistry), differing from carbamate analogs’ peptide-based routes.

Research Findings and Functional Insights

  • Stereochemistry: The (S)-configuration in the aminopropanoyl group (target compound) may enhance receptor binding specificity compared to racemic analogs.
  • Cyclopropyl Impact : Cyclopropylcarbamate in Analog 2 and the target compound likely improves metabolic stability by resisting hydrolytic cleavage.
  • Synthetic Efficiency : Cu-catalyzed methods () offer rapid triazole formation, while Pd-mediated routes () enable complex arylations.

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